4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine structure elucidation
4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine structure elucidation
An In-depth Technical Guide: Structure Elucidation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including antimicrobial and anticancer agents.[1][2][3] The compound 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol , is a representative of this vital class.[4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program, ensuring that biological activity is correctly attributed and that subsequent structure-activity relationship (SAR) studies are valid.
This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. We will move beyond a simple checklist of techniques, instead focusing on the logical workflow and the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating analytical framework to confirm the compound's identity with the highest degree of confidence.[5][6][7]
Context: A Synthetic Overview via Hantzsch Thiazole Synthesis
Before elucidating a structure, it is instructive to understand its likely origin. The most common and efficient route to 2-amino-4-arylthiazoles is the Hantzsch Thiazole Synthesis.[8][9][10] This reaction provides crucial context for the expected molecular framework and helps anticipate potential side products or impurities.
The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[9][11] For the target molecule, this translates to the reaction between 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one and thiourea .[12]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Part 1: Molecular Formula and Connectivity by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the initial and indispensable step in structure elucidation. Its primary role is to provide the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is paramount as it measures the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental composition, thereby validating the molecular formula.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.
-
Data Acquisition: Acquire the full scan spectrum to identify the [M+H]⁺ peak and its corresponding isotopic pattern.
Data Interpretation: A Self-Validating System
The power of MS lies in its multi-faceted data output, which must be internally consistent.
1. Molecular Ion Peak: The molecular formula C₁₁H₁₂N₂S predicts a monoisotopic mass of 204.0721.[4] The HRMS spectrum should exhibit a prominent ion at m/z 205.0799, corresponding to the protonated molecule [C₁₁H₁₃N₂S]⁺. This finding must also align with the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (204 Da), as observed.[13]
2. Isotopic Pattern: The presence and relative abundance of isotopes provide a fingerprint for the elemental composition. The [M+H]⁺ peak at m/z 205 should be accompanied by:
-
An A+1 peak ([¹³C₁C₁₀H₁₃N₂S]⁺) at m/z 206, with a relative abundance of approximately 12.2% of the base peak.
-
An A+2 peak ([C₁₁H₁₃N₂³⁴S]⁺) at m/z 207, with a relative abundance of approximately 4.5% of the base peak. This peak is a strong confirmation of the presence of a single sulfur atom.
3. Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the parent ion (m/z 205) reveals the structural backbone. While ESI is soft, in-source fragmentation or collision-induced dissociation (CID) can provide valuable structural clues.[14]
Caption: Proposed MS/MS fragmentation of the parent ion.
Table 1: Summary of Expected Mass Spectrometry Data
| Ion | Calculated m/z | Identity | Inference |
|---|---|---|---|
| [M+H]⁺ | 205.0799 | Protonated Molecular Ion | Confirms Molecular Weight |
| [M+H+2]⁺ | 207.0756 | ³⁴S Isotope Peak | Confirms presence of one Sulfur atom |
| Fragment 1 | 117.0704 | [C₉H₉]⁺ | Dimethylphenyl-vinyl cation |
| Fragment 2 | 100.0095 | [C₃H₄N₂S]⁺ | 2-aminothiazole radical cation |
| Fragment 3 | 91.0548 | [C₇H₇]⁺ | Tropylium ion |
Part 2: Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups predicted by the proposed structure. The presence or absence of characteristic absorption bands serves as a crucial validation checkpoint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
Data Interpretation: Correlating Bands to Structure
The IR spectrum should display a series of distinct peaks that correspond directly to the vibrational modes of the molecule's functional groups.[3][15]
Table 2: Key IR Absorption Bands for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the primary amine group. Often appears as a doublet.[16] |
| 3100 - 3000 | C-H Stretch | Aromatic (Aryl & Thiazole) | Indicates the presence of sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Confirms the presence of methyl groups. |
| ~1620 | C=N Stretch | Thiazole Ring | Characteristic of the imine functionality within the heterocyclic ring.[16] |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl ring. |
| ~1100 | C-S Stretch | Thiazole Ring | Suggestive of the carbon-sulfur bond within the ring.[16] |
Part 3: Unambiguous Structure Mapping by NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation, providing an atom-by-atom map of the hydrogen and carbon framework.[17] The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms and confirms their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for positioning the residual solvent peak away from most analyte signals.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
Data Interpretation: Assigning the Molecular Skeleton
¹H NMR Spectrum Analysis: The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.25 | d, J ≈ 8 Hz | 1H | Ar-H (H6') | Ortho-coupled to H5'. |
| ~7.10 | s | 2H | -NH₂ | Exchangeable protons of the primary amine. Appears as a broad singlet.[16] |
| ~7.05 | d, J ≈ 8 Hz | 1H | Ar-H (H5') | Ortho-coupled to H6'. |
| ~7.00 | s | 1H | Ar-H (H3') | No adjacent protons to couple with. |
| ~6.80 | s | 1H | Thiazole-H (H5) | Singlet on the thiazole ring.[16] |
| ~2.30 | s | 3H | Ar-CH₃ (C2'-CH₃) | Methyl group protons with no adjacent proton coupling. |
| ~2.25 | s | 3H | Ar-CH₃ (C4'-CH₃) | Methyl group protons with no adjacent proton coupling. |
¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.0 | Thiazole C2 | Carbon between two heteroatoms (N and S), highly deshielded.[16] |
| ~150.0 | Thiazole C4 | Quaternary carbon of the thiazole ring attached to the phenyl group. |
| ~137.0 | Aromatic C4' | Quaternary aromatic carbon attached to a methyl group. |
| ~135.5 | Aromatic C2' | Quaternary aromatic carbon attached to a methyl group. |
| ~131.0 | Aromatic C1' | Quaternary aromatic carbon attached to the thiazole ring. |
| ~130.5 | Aromatic C6' | Aromatic CH. |
| ~128.0 | Aromatic C5' | Aromatic CH. |
| ~126.5 | Aromatic C3' | Aromatic CH. |
| ~105.0 | Thiazole C5 | Thiazole ring CH, shielded by adjacent S and C=N.[18] |
| ~21.0 | Ar-CH₃ (C4'-CH₃) | Aliphatic methyl carbon. |
| ~20.5 | Ar-CH₃ (C2'-CH₃) | Aliphatic methyl carbon. |
Integrated Elucidation Workflow
The strength of this analytical approach lies in the convergence of evidence from independent techniques. Each piece of data cross-validates the others, leading to an irrefutable structural assignment.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is definitively elucidated through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition of C₁₁H₁₂N₂S. Infrared spectroscopy verifies the presence of the critical primary amine, aromatic, and thiazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the integrity of the 2-amino-4-arylthiazole core. The convergence of data from these orthogonal methods provides a self-validating and trustworthy confirmation of the molecular structure, establishing a solid foundation for any further research or development activities.
References
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23–35. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
-
Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 525–536. Retrieved from [Link]
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Retrieved from [Link]
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. Retrieved from [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]
-
4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. (n.d.). PubChem. Retrieved from [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(3), e0193813. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
4-PHENYL-1,3-THIAZOL-2-AMINE | CAS 2010-06-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). Molbank, 2010(3), M672. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022, December 24). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. youtube.com [youtube.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. whitman.edu [whitman.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. universalprint.org [universalprint.org]
- 17. jchps.com [jchps.com]
- 18. researchgate.net [researchgate.net]
